3-(Perfluorobutyl)propanol chemical structure and properties
3-(Perfluorobutyl)propanol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 3-(Perfluorobutyl)propanol. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications of fluorinated compounds.
Chemical Structure and Properties
3-(Perfluorobutyl)propanol, also known as 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol, is a fluorinated alcohol.[1][2] The presence of a perfluorobutyl group significantly influences its physical and chemical properties.
Chemical Structure:
Table 1: Chemical and Physical Properties of 3-(Perfluorobutyl)propanol
| Property | Value |
| CAS Number | 83310-97-8 |
| Molecular Formula | C₇H₇F₉O |
| Molecular Weight | 278.12 g/mol |
| Appearance | Colorless Oil |
| Melting Point | -60 to -55 °C |
| Boiling Point | 163-164 °C (lit.) |
| Density | 1.528 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.327 (lit.) |
| Flash Point | 170 °F |
| Solubility | Slightly soluble in Chloroform and Methanol |
| pKa (Predicted) | 14.79 ± 0.10 |
| Synonyms | 4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol, 1H,1H,2H,2H,3H,3H-Nonafluoroheptan-1-ol, 3-(Perfluorobutyl)propan-1-ol |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 3-(Perfluorobutyl)propanol are provided below. These are representative methods based on general procedures for fluorinated compounds.
A plausible method for the synthesis of 3-(Perfluorobutyl)propanol is via the reduction of a corresponding perfluorinated ester, such as ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate.
Objective: To synthesize 3-(Perfluorobutyl)propanol by the reduction of a perfluorinated ester.
Materials:
-
Ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate
-
Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, prepare a suspension of a reducing agent (e.g., LiAlH₄) in anhydrous diethyl ether.
-
Dissolve ethyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the flask containing the reducing agent to 0 °C using an ice bath.
-
Add the ester solution dropwise to the stirred suspension of the reducing agent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
The crude product can be purified by fractional distillation or by a chemical purification method to remove acidic impurities.
Objective: To purify crude 3-(Perfluorobutyl)propanol.
Method 1: Fractional Distillation
-
Assemble a fractional distillation apparatus.
-
Place the crude product in the distillation flask.
-
Heat the flask gradually under reduced pressure.
-
Collect the fraction that distills at the boiling point of 3-(Perfluorobutyl)propanol (163-164 °C at atmospheric pressure; adjust for vacuum).
Method 2: Chemical Purification to Remove Acidic Impurities [5][6]
-
Transfer the crude fluorinated alcohol to a reaction vessel.
-
Add water (10-20% by weight of the alcohol) and a base (e.g., sodium hydroxide or potassium hydroxide) to the vessel.
-
Heat the mixture to approximately 175-200 °C for several hours with stirring.
-
Cool the mixture and transfer it to a separatory funnel.
-
Wash the organic layer with water, followed by a dilute acid wash, and then a final water wash to neutralize.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter and remove any residual water by vacuum drying at 60-100 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a suitable method for the analysis of volatile fluorinated compounds like 3-(Perfluorobutyl)propanol.[7][8][9]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP 6890 GC with a 5973 MS detector).
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or a DB-624 semi-polar column.[9]
-
Injection: 1 µL sample, splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 110 °C.
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV or Chemical Ionization (CI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for structural elucidation and purity assessment.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methylene groups of the propanol chain. The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear most downfield, followed by the central methylene group, and the methylene group adjacent to the perfluoroalkyl chain would be shifted downfield due to the electron-withdrawing effect of the fluorine atoms.
-
¹³C NMR: The carbon NMR would show signals for the three aliphatic carbons, with their chemical shifts influenced by the adjacent electronegative oxygen and perfluoroalkyl group.
-
¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the perfluorobutyl group, with different signals expected for the CF₃ and the three CF₂ groups.
Biological Activity and Relevance in Drug Development
Currently, there is a lack of specific publicly available data on the biological activity, signaling pathways, and direct applications of 3-(Perfluorobutyl)propanol in drug development. However, general principles regarding fluorinated compounds and short-chain per- and polyfluoroalkyl substances (PFAS) can provide context for its potential relevance.
General Effects of Short-Chain PFAS:
-
Short-chain PFAS, like 3-(Perfluorobutyl)propanol, generally exhibit lower bioaccumulation potential compared to their long-chain counterparts.[10]
-
Despite lower bioaccumulation, they are persistent in the environment.[10]
-
Toxicological studies on some short-chain PFAS have indicated potential effects on the liver, kidneys, and thyroid.[11]
-
Some studies have shown that short-chain PFAS may interact with biological molecules, and their smaller size could lead to less steric hindrance in such interactions.[12]
Role of Fluorination in Drug Design: The introduction of fluorine atoms into a drug candidate can significantly alter its properties in beneficial ways:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways at that position, leading to increased metabolic stability and a longer half-life of the drug.
-
Bioavailability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and improve oral bioavailability.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be advantageous for optimal binding to a target receptor or enzyme.
Given these properties, 3-(Perfluorobutyl)propanol could be considered as a building block in the synthesis of novel pharmaceutical compounds where the introduction of a short perfluoroalkyl chain is desired to modulate the drug's characteristics. However, thorough toxicological and pharmacological profiling would be essential to determine its suitability and safety for any therapeutic application.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 3-(PERFLUOROBUTYL)PROPANOL CAS#: 83310-97-8 [amp.chemicalbook.com]
- 3. 3-(PERFLUOROBUTYL)PROPANOL | 83310-97-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. US7138551B2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 6. WO2006052567A2 - Purification of fluorinated alcohols - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.mst.dk [www2.mst.dk]
- 12. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
